![molecular formula C15H22ClNO2 B4570529 4-[5-(3-chlorophenoxy)pentyl]morpholine](/img/structure/B4570529.png)
4-[5-(3-chlorophenoxy)pentyl]morpholine
Overview
Description
4-[5-(3-Chlorophenoxy)pentyl]morpholine is a morpholine derivative characterized by a pentyl chain linking the morpholine ring to a 3-chlorophenoxy group. This structure combines the cyclic amine properties of morpholine with the lipophilic and electronic effects of the chlorinated aromatic moiety. The molecular formula is C₁₅H₂₀ClNO₃, with a molar mass of approximately 294.3 g/mol (adjusted from a structurally similar nitro-substituted compound) . The 3-chlorophenoxy group contributes to steric and electronic interactions, which may influence receptor binding or catalytic activity in pharmacological contexts.
Q & A
Q. Basic: What are the common synthetic routes for 4-[5-(3-chlorophenoxy)pentyl]morpholine, and what reaction conditions are optimal?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the alkylation of morpholine with a 5-(3-chlorophenoxy)pentyl halide (e.g., bromide or chloride) under basic conditions. For example, sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours facilitates the reaction . Optimization may require inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Purification often involves column chromatography using ethyl acetate/hexane gradients. Reaction progress can be monitored via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.6–3.8 ppm (morpholine ring protons) and δ 6.7–7.3 ppm (aromatic protons from 3-chlorophenoxy group) confirm structure. Coupling constants (J) in the pentyl chain (~1.5 ppm) validate alkyl linkage .
- ¹³C NMR: Signals near 67 ppm (morpholine carbons) and 115–150 ppm (aromatic carbons) are diagnostic.
- FT-IR: Stretching vibrations at ~1110 cm⁻¹ (C-O-C in morpholine) and ~1250 cm⁻¹ (C-Cl) provide functional group validation .
- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 298.8 (calculated for C₁₅H₂₁ClNO₂⁺) confirms molecular weight .
Q. Advanced: How can researchers address discrepancies in reaction yields when varying substituents on the morpholine ring?
Methodological Answer:
Yield variations often arise from steric hindrance or electronic effects. For example:
- Steric Effects: Bulky substituents on the morpholine nitrogen (e.g., tert-butyl groups) may reduce yields by slowing alkylation kinetics. Use kinetic studies (e.g., varying reaction time/temperature) to identify rate-limiting steps .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the chlorophenoxy moiety can deactivate the aromatic ring, necessitating harsher conditions (e.g., higher temperatures or stronger bases). Systematic DFT calculations or Hammett plots can correlate substituent effects with reactivity .
- Data Reconciliation: Compare results with structurally analogous compounds (e.g., 2-(4-chlorophenyl)morpholine or dimethomorph derivatives ) to identify trends.
Q. Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?
Methodological Answer:
Low aqueous solubility is common due to the hydrophobic pentyl and aryl groups. Strategies include:
- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Structural Modifications: Introduce polar groups (e.g., hydroxyl or amine) on the pentyl chain via post-synthetic oxidation or substitution. Monitor changes in logP via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Characterize particle size via dynamic light scattering (DLS) .
Q. Advanced: How do researchers resolve contradictions in reported biological activities of morpholine derivatives?
Methodological Answer:
Contradictions may stem from assay variability or impurity profiles. To mitigate:
- Purity Assessment: Use HPLC (≥95% purity threshold) and LC-MS to rule out byproducts (e.g., N-oxides from oxidation ).
- Assay Standardization: Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media). For antimicrobial assays, follow CLSI guidelines for MIC determination .
- Mechanistic Studies: Employ target-specific assays (e.g., enzyme inhibition kinetics for acetylcholinesterase) rather than broad phenotypic screens. Compare results with positive controls (e.g., donepezil for neuroactivity) .
Q. Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., morpholine N-oxide) elute earlier in reverse-phase systems .
Q. Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or kinases). Validate with mutagenesis data if available .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
- QSAR Models: Develop models using descriptors like molar refractivity or topological polar surface area (TPSA) to predict ADMET properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 4-[5-(3-chlorophenoxy)pentyl]morpholine with structurally related morpholine derivatives:
Key Observations:
- Substituent Position: The 3-chlorophenoxy group in the target compound contrasts with 4-chloro (e.g., 2-(4-Chlorophenyl)morpholine), altering steric hindrance and electronic distribution .
- Halogen Effects : Bromo/fluoro substituents (e.g., 4-(2-Bromo-4-fluorobenzyl)morpholine) increase molecular polarity and halogen-bonding capacity compared to chloro .
Properties
IUPAC Name |
4-[5-(3-chlorophenoxy)pentyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c16-14-5-4-6-15(13-14)19-10-3-1-2-7-17-8-11-18-12-9-17/h4-6,13H,1-3,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZXJPZHIVVJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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